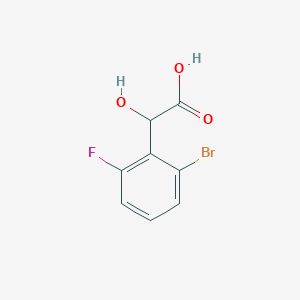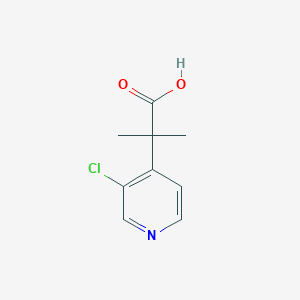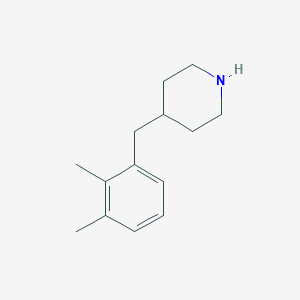
2-(4-Propylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Propylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including 2-(4-Propylphenyl)piperidine, involves various methods. One common approach is the hydrogenation of pyridine derivatives . Another method involves the use of metal- and organocatalysis for the preparation of piperidines . Additionally, photochemical methods can be employed to obtain bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can then be reduced to piperidines .
Industrial Production Methods: Industrial production of piperidine derivatives often involves eco-friendly and highly diastereoselective synthesis methods. For example, iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines allows the isolation of enriched mixtures of the most stable cis-isomers .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Propylphenyl)piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the functionalization and modification of the compound to achieve desired properties.
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include primary amines, diols, and Grignard reagents . Conditions such as microwave irradiation and the use of Cp*Ir complexes are also employed to achieve efficient cyclocondensation and N-heterocyclization .
Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant applications in the pharmaceutical industry due to their biological activity.
Aplicaciones Científicas De Investigación
2-(4-Propylphenyl)piperidine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are crucial for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have been extensively studied for their pharmacological applications .
Mecanismo De Acción
The mechanism of action of piperidine derivatives involves the regulation of several crucial signaling pathways. For example, piperidine acts as a potential clinical agent against cancers by regulating pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, and TGF-β/SMAD . These pathways are essential for the establishment and progression of cancers, and their regulation by piperidine derivatives leads to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(4-Propylphenyl)piperidine include other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Additionally, pyridine and dihydropyridine derivatives share structural similarities with piperidine compounds .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group on the phenyl ring and the piperidine moiety contributes to its unique pharmacological activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
2-(4-propylphenyl)piperidine |
InChI |
InChI=1S/C14H21N/c1-2-5-12-7-9-13(10-8-12)14-6-3-4-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |
Clave InChI |
NVVXISSLEOFQNU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


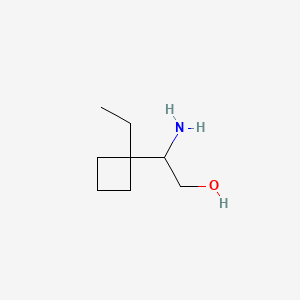


![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
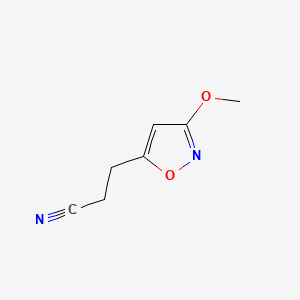
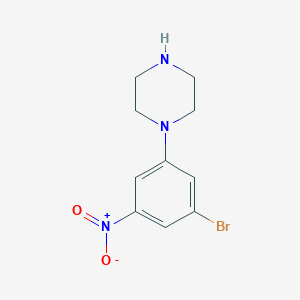
![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)

